Desméthyl-cérivastatine-O-bêta-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

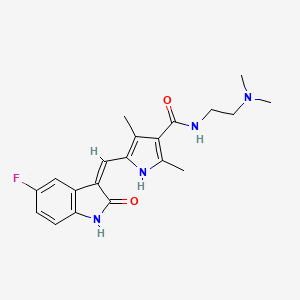

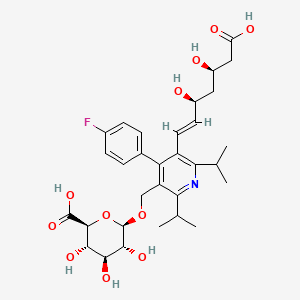

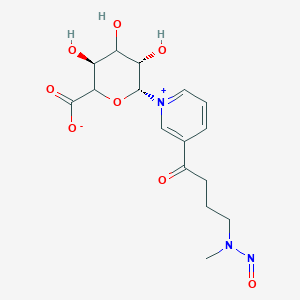

Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of cerivastatin, a drug that was used to lower cholesterol levels. This compound is known for its role in the metabolism of cerivastatin and has a molecular formula of C31H40FNO11 and a molecular weight of 621.66 .

Applications De Recherche Scientifique

Desmethyl Cerivastatin-O-beta-D-glucuronide has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of drug metabolism and pharmacokinetics.

Biology: Researchers use it to understand the metabolic pathways of cerivastatin and its effects on cellular processes.

Medicine: It helps in the study of cholesterol-lowering mechanisms and the development of new lipid-lowering therapies.

Mécanisme D'action

Target of Action

Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of Cerivastatin . Cerivastatin’s primary target is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of sterols, including cholesterol .

Mode of Action

Desmethyl Cerivastatin-O-beta-D-glucuronide, like Cerivastatin, is likely to act as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This results in a decrease in cholesterol in hepatic cells, leading to the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Cerivastatin-O-beta-D-glucuronide is the mevalonate pathway . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, reducing the synthesis of cholesterol and other sterols . This leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on the cell surface . These receptors bind to LDL in the bloodstream and internalize it, reducing circulating LDL cholesterol levels .

Pharmacokinetics

This suggests that a significant proportion of the drug is absorbed into the bloodstream after oral administration .

Result of Action

The primary result of Desmethyl Cerivastatin-O-beta-D-glucuronide’s action is a reduction in both intracellular and circulating levels of LDL cholesterol . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular events .

Analyse Biochimique

Molecular Mechanism

Desmethyl cerivastatin O-b-D-glucuronide is a metabolite of cerivastatin, which competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, Desmethyl cerivastatin O-b-D-glucuronide contributes to a decrease in cholesterol in hepatic cells .

Metabolic Pathways

Desmethyl cerivastatin O-b-D-glucuronide is involved in the metabolic pathway of cerivastatin, which is metabolized by two main oxidative biotransformation reactions

Méthodes De Préparation

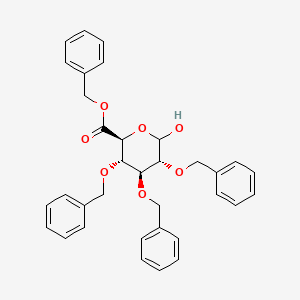

The synthesis of desmethyl cerivastatin O-b-D-glucuronide involves the glucuronidation of desmethyl cerivastatin. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the desmethyl cerivastatin molecule . Industrial production methods for this compound are not widely documented, but they likely involve similar enzymatic processes under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Desmethyl Cerivastatin-O-beta-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Desmethyl Cerivastatin-O-beta-D-glucuronide is unique in its specific role as a metabolite of cerivastatin. Similar compounds include other statin metabolites such as:

Desmethyl atorvastatin: A metabolite of atorvastatin, another cholesterol-lowering drug.

Desmethyl simvastatin: A metabolite of simvastatin, used for similar purposes.

Desmethyl rosuvastatin: A metabolite of rosuvastatin, also used to lower cholesterol levels.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMUKCNIVAOAKJ-YKYYUPDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40FNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)